Bis(triphenyltin) oxide
Overview
Description
Bis(triphenyltin) oxide (also known as 1,1,1,3,3,3-hexaphenyldistannoxane) is an organotin compound with the molecular formula C36H30OSn2 and a molar mass of 716.06 g/mol . This compound is characterized by the presence of two tin atoms bonded to a central oxygen atom, with each tin atom further bonded to three phenyl groups. It is known for its unique chemical properties and applications in various fields of research and industry.
Mechanism of Action
Target of Action
Bis(triphenyltin) oxide, also known as Distannoxane, hexaphenyl-, is an organotin compound . Organotin compounds are known to interact with a variety of cellular components . .
Mode of Action
Organotin compounds, including this compound, have been found to exhibit cytotoxic effects, anti-proliferating nature, and apoptotic-inducing nature . They are known to bind with DNA, particularly to the phosphate group . This interaction can lead to changes in the structure and function of DNA, potentially affecting gene expression and cellular functions .
Biochemical Pathways
Organotin compounds are known to play a role in lipid metabolism disorder and immunosuppression . They can also interfere with mitochondrial function, affecting oxidative phosphorylation .
Pharmacokinetics
Organotin compounds are generally known for their lipophilic character, which can increase their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA and its impact on cellular functions. The compound’s cytotoxic effects can lead to cell death, while its anti-proliferative nature can inhibit cell growth . Its ability to induce apoptosis can lead to programmed cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other pollutants can result in combined toxicity . The compound’s effects can also vary depending on the specific biological system and the concentration of the compound .
Biochemical Analysis
Biochemical Properties
Organotin compounds like Bis(triphenyltin) oxide have been found to interact with various biomolecules . They are known to interact with nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), altering a range of reproductive, developmental, and metabolic pathways at the organism level .
Cellular Effects
This compound, like other organotin compounds, can have pleiotropic adverse effects on both invertebrate and vertebrate endocrine systems . It can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organotin compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Organotin compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Organotin compounds are known to cause adverse effects at high doses .
Metabolic Pathways
Organotin compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Organotin compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Organotin compounds are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triphenyltin) oxide can be synthesized through several methods. One common synthetic route involves the reaction of triphenyltin hydroxide with triphenyltin chloride in the presence of a base . The reaction typically proceeds under mild conditions, with the formation of the distannoxane compound as the primary product.
Industrial Production Methods
While specific industrial production methods for distannoxane, hexaphenyl- are not widely documented, the synthesis generally follows similar principles to laboratory-scale preparation. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(triphenyltin) oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of distannoxane, hexaphenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of distannoxane, hexaphenyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Bis(triphenyltin) oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acetalization.
Biology: The compound’s organotin structure makes it a subject of interest in studies related to bioinorganic chemistry and the interaction of tin compounds with biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to distannoxane, hexaphenyl- include other organotin compounds such as tetraorganodistannoxanes and triorganotin compounds . These compounds share similar structural features and chemical properties, but differ in the number and type of organic groups attached to the tin atoms.
Uniqueness
Bis(triphenyltin) oxide is unique due to its specific arrangement of phenyl groups and the central oxygen atom, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .
Properties
IUPAC Name |
triphenyl(triphenylstannyloxy)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFQLVFMFDJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074485 | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262-21-1 | |
Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(triphenyltin) oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triphenyltin oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Distannoxane, hexaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(triphenyltin) oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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